molecular formula C14H15NO5 B1457012 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate CAS No. 394653-39-5

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate

Cat. No. B1457012
CAS RN: 394653-39-5
M. Wt: 277.27 g/mol
InChI Key: NDTBYBDHYVFWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate, also known as MBCA, is an organic compound with a wide range of applications in scientific research and industrial processes. It is used in a variety of fields, such as drug synthesis, the production of polymers, and the synthesis of peptides and proteins. MBCA is a versatile compound due to its ability to react with various functional groups, making it an ideal choice for a wide range of laboratory experiments.

Scientific Research Applications

Synthesis of Oxetane/Azetidine Containing Spirocycles

The compound has been used as a dipolarophile in silver-catalyzed 1,3-dipolar cycloaddition reactions with imines derived from α-amino acid methyl esters and other amines, leading to the formation of oxetane/azetidine containing spirocycles. These reactions highlight its utility in synthesizing complex heterocyclic structures, which are of interest in various chemical and pharmaceutical research applications (Jones, Proud, & Sridharan, 2016).

Antibacterial Activity of Oxetane Derivatives

Another notable application is in the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, where the compound serves as a precursor. These derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the potential of oxetane derivatives as antibacterial agents (Reddy & Prasad, 2021).

Synthetic Route for Heterocyclic Amino Acid Derivatives

The compound has also been used as a starting material in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. A simple and efficient synthetic route described for these derivatives emphasizes the role of oxetane-containing compounds in the diversification and synthesis of novel amino acid derivatives, which have potential applications in medicinal chemistry and drug development (Gudelis et al., 2023).

properties

IUPAC Name

methyl 2-(oxetan-3-ylidene)-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTBYBDHYVFWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1COC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727315
Record name Methyl {[(benzyloxy)carbonyl]amino}(oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

394653-39-5
Record name Methyl {[(benzyloxy)carbonyl]amino}(oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate

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